Pyrrolidine, 1-methyl-, 1-oxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrrolidine, 1-methyl-, 1-oxide can be synthesized through the oxidation of N-methylpyrrolidine. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as sodium tungstate. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent over-oxidation .
Industrial Production Methods
Industrial production of this compound often involves the continuous oxidation of N-methylpyrrolidine using air or oxygen in the presence of a suitable catalyst. The process is carried out in a reactor where the temperature and pressure are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-methyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form N-methylpyrrolidone.
Reduction: It can be reduced back to N-methylpyrrolidine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate, and mild temperatures (0-5°C).
Reduction: Lithium aluminum hydride, typically at room temperature.
Substitution: Various nucleophiles under appropriate conditions depending on the desired product.
Major Products Formed
Oxidation: N-methylpyrrolidone.
Reduction: N-methylpyrrolidine.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
Pyrrolidine, 1-methyl-, 1-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of pyrrolidine, 1-methyl-, 1-oxide involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets and pathways depend on the specific application. For example, in drug development, it may interact with enzyme active sites, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A parent compound with a similar structure but without the N-oxide group.
N-Methylpyrrolidine: Similar to pyrrolidine, 1-methyl-, 1-oxide but lacks the oxygen atom.
Pyrrolidone: A related compound where the nitrogen atom is part of a lactam ring.
Uniqueness
This compound is unique due to the presence of the N-oxide group, which imparts different chemical reactivity compared to its analogs. This makes it valuable in specific synthetic applications and research contexts .
Properties
CAS No. |
7529-17-1 |
---|---|
Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
1-methyl-1-oxidopyrrolidin-1-ium |
InChI |
InChI=1S/C5H11NO/c1-6(7)4-2-3-5-6/h2-5H2,1H3 |
InChI Key |
YIZTVEDOQDZLOH-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCC1)[O-] |
Origin of Product |
United States |
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